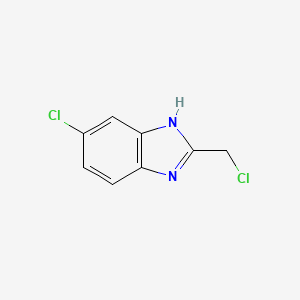

5-Chloro-2-(chloromethyl)-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114752. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(chloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNALUZDTPETCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297217 | |

| Record name | 6-Chloro-2-(chloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-38-3 | |

| Record name | 20443-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(chloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(chloromethyl)-1H-benzimidazole: Principles, Protocol, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 5-Chloro-2-(chloromethyl)-1H-benzimidazole, a pivotal intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a mere recitation of procedural steps. It offers a holistic understanding of the synthesis, grounded in the principles of the Phillips-Ladenburg reaction. The guide elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and explains the scientific rationale behind each critical step. Furthermore, it includes a thorough characterization of the target compound, alongside essential safety and handling protocols, to ensure both successful synthesis and laboratory safety.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core is a preeminent heterocyclic scaffold in medicinal chemistry, frequently designated as a "privileged structure." This distinction arises from its recurring presence in a diverse array of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] Within this important class of compounds, this compound serves as a particularly valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 2-position provides a versatile chemical handle for subsequent molecular elaboration, enabling the construction of complex pharmaceutical candidates through nucleophilic substitution reactions. A profound understanding of its synthesis is therefore fundamental for researchers engaged in the design and development of novel benzimidazole-based therapeutics.

Core Synthetic Strategy: The Phillips-Ladenburg Reaction

The most reliable and widely employed method for the preparation of this compound is a direct application of the Phillips-Ladenburg benzimidazole synthesis. This classical condensation reaction involves the coupling of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3] In the context of this specific synthesis, 4-chloro-o-phenylenediamine is reacted with chloroacetic acid. The reaction is typically catalyzed by a mineral acid, such as hydrochloric acid, which also conveniently serves as the reaction solvent.[1]

Mechanistic Insights: A Stepwise Examination

The Phillips-Ladenburg reaction proceeds through a well-elucidated, acid-catalyzed mechanism. A comprehensive understanding of these steps is crucial for optimizing reaction conditions and troubleshooting potential synthetic challenges.

-

Acid-Catalyzed Activation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of chloroacetic acid by the strong mineral acid catalyst (e.g., HCl). This initial step is critical as it significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack by the Diamine: One of the amino groups of 4-chloro-o-phenylenediamine, acting as a potent nucleophile, attacks the activated carbonyl carbon of the protonated chloroacetic acid.

-

Formation of a Tetrahedral Intermediate: This nucleophilic addition results in the formation of a transient tetrahedral intermediate.

-

Dehydration to Form the N-Acyl Intermediate: A series of proton transfers facilitates the elimination of a water molecule from the tetrahedral intermediate, leading to the formation of a more stable N-acylated diamine intermediate.

-

Intramolecular Cyclization: The second, unreacted amino group of the diamine then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide linkage. This key step forges the five-membered imidazole ring.

-

Final Dehydration and Aromatization: A subsequent dehydration event, again facilitated by the acidic medium, eliminates a second molecule of water. This final step results in the formation of the thermodynamically stable, aromatic benzimidazole ring system.

The following diagram provides a visual representation of this mechanistic pathway.

Caption: A stepwise illustration of the Phillips-Ladenburg reaction mechanism.

Detailed Experimental Protocol

This section outlines a robust, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

A summary of the necessary reagents and their respective quantities is provided below.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-chloro-o-phenylenediamine | 142.58 | 14.26 g | 0.1 | |

| Chloroacetic acid | 94.50 | 11.34 g | 0.12 | 1.2 equivalents |

| 4M Hydrochloric Acid | - | 100 mL | - | Solvent and Catalyst |

| 6–10M Ammonia Solution | - | As required | - | For neutralization |

| Deionized Water | 18.02 | As required | - | For washing and precipitation |

| Methanol | 32.04 | As required | - | For recrystallization |

Step-by-Step Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 14.26 g (0.1 mol) of 4-chloro-o-phenylenediamine and 11.34 g (0.12 mol) of chloroacetic acid.

-

Acid Addition and Initial Stirring: To the solid mixture, carefully add 100 mL of 4M hydrochloric acid. Stir the resulting suspension at ambient temperature for 3 to 6 hours. Rationale: This initial stirring period at room temperature ensures the complete dissolution and salt formation of the diamine, leading to a homogenous reaction mixture prior to the application of heat, which promotes a more controlled reaction onset.

-

Reflux Conditions: Heat the reaction mixture to a gentle reflux (approximately 100–120°C) and maintain this temperature for 3 to 6 hours. The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). Rationale: Heating to reflux provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps. The reflux condenser prevents the loss of solvent and maintains a constant reaction temperature.

-

Reaction Quenching and Precipitation: Upon completion of the reaction (as indicated by TLC), allow the flask to cool to room temperature. In a separate beaker, prepare 500 mL of cold (0–10°C) deionized water. Slowly and with continuous stirring, pour the reaction mixture into the cold water. Rationale: This quenching step rapidly halts the reaction and the significant decrease in temperature, along with the change in solvent polarity, facilitates the precipitation of the product from the acidic solution.

-

Neutralization: While maintaining vigorous stirring, carefully add a 6–10M ammonia solution dropwise to the aqueous mixture until the pH of the solution reaches 8–9. This will induce the precipitation of the crude product as a solid. Rationale: The benzimidazole product is protonated and soluble in the acidic medium. Neutralization deprotonates the benzimidazole, rendering it insoluble in the aqueous solution and causing it to precipitate.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual ammonium salts and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50–60°C until a constant weight is obtained.

-

Purification: For obtaining a high-purity product, recrystallize the crude solid from methanol.

Experimental Workflow Diagram

Caption: A schematic representation of the step-by-step workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

The identity and purity of the synthesized this compound should be confirmed through analytical techniques. Expected physicochemical and spectroscopic data are presented below.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂N₂ |

| Molecular Weight | 201.05 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 163–166 °C |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetone. Insoluble in water. |

| Expected Yield | 75-85% |

Spectroscopic Data for Structural Elucidation

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.65 (d, J=8.4 Hz, 1H, Ar-H), 7.55 (s, 1H, Ar-H), 7.20 (d, J=8.4 Hz, 1H, Ar-H), 4.90 (s, 2H, -CH₂Cl).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 152.0 (C=N), 142.5, 135.0 (Ar-C), 125.0 (Ar-CH), 122.0 (Ar-CH), 118.0 (Ar-C), 112.0 (Ar-CH), 45.0 (-CH₂Cl).

-

IR (KBr, cm⁻¹): 3400–3200 (broad, N-H stretch), 3100–3000 (Ar C-H stretch), 1620 (C=N stretch), 1450 (Ar C=C stretch), 750 (C-Cl stretch).

Safety and Handling Precautions

A rigorous adherence to safety protocols is paramount when performing this synthesis. All operations should be conducted within a certified chemical fume hood.

-

4-chloro-o-phenylenediamine: This substance is classified as harmful if ingested, inhaled, or absorbed through the skin and may cause significant irritation. It is also a suspected carcinogen, and appropriate handling procedures for carcinogenic materials should be followed.

-

Chloroacetic Acid: This is a highly corrosive and toxic compound that can cause severe, deep-seated skin burns and serious eye damage. It is also toxic upon inhalation.

-

Hydrochloric Acid: A strong, corrosive acid that can cause severe burns to all body tissues.

-

Ammonia Solution: A corrosive and volatile solution with a pungent, irritating odor. Inhalation of vapors can cause respiratory irritation.

The use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum, safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

Conclusion

The synthesis of this compound through the Phillips-Ladenburg condensation of 4-chloro-o-phenylenediamine and chloroacetic acid represents a highly efficient and reliable synthetic route. This technical guide has provided a comprehensive framework for this synthesis, encompassing a detailed experimental protocol, a thorough explanation of the underlying reaction mechanism, and critical safety information. By understanding the causality behind each experimental step, researchers can confidently and safely produce this valuable intermediate, thereby facilitating the advancement of drug discovery programs centered on the versatile benzimidazole scaffold.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-(chloromethyl)-1H-benzimidazole

Abstract: This document provides an in-depth exploration of the core physical and chemical properties of 5-Chloro-2-(chloromethyl)-1H-benzimidazole, a key intermediate in pharmaceutical and materials science research. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven methodologies for characterization. We will delve into the compound's structural identity, key physical constants, and spectroscopic profile, providing not just data, but the scientific rationale behind the experimental protocols used for their determination.

Chemical Identity and Structural Elucidation

This compound is a disubstituted benzimidazole derivative. The core benzimidazole scaffold is a bicyclic aromatic heterocycle, which imparts significant chemical stability and serves as a versatile pharmacophore. The strategic placement of a chloro group on the benzene ring and a chloromethyl group at the 2-position creates a molecule with tailored electronic properties and a reactive handle for further synthetic transformations.

Below is the fundamental identifying information for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Chloro-2-(chloromethyl)-1H-benzimidazole | [1] |

| CAS Number | 20443-38-3 | [1] |

| Molecular Formula | C₈H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 201.05 g/mol | [1][2] |

Diagram: Chemical Structure of this compound

References

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Chloro-2-(chloromethyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3] 5-Chloro-2-(chloromethyl)-1H-benzimidazole is a reactive intermediate and a potentially bioactive molecule in its own right. This guide delineates a putative mechanism of action for this compound, drawing from the established pharmacology of the benzimidazole class and the inherent chemical reactivity of its substituents. We will explore a proposed mechanism centered on covalent modification of biological macromolecules and outline a comprehensive experimental framework to validate this hypothesis. This document is intended to serve as a roadmap for researchers investigating the therapeutic potential of this and related compounds.

Introduction: The Benzimidazole Scaffold and the Significance of this compound

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[1] This privileged structure is found in nature, most notably as a component of vitamin B12.[1] The versatility of the benzimidazole core allows for substitutions at various positions, leading to a wide range of pharmacological activities.[4] The chloro substitution at the 5-position and the chloromethyl group at the 2-position of the benzimidazole ring in this compound are of particular interest. The 5-halo substituent has been shown to be a feature in some benzimidazole derivatives with promising broad-spectrum antimicrobial activity.[2] The 2-(chloromethyl) group is a reactive electrophilic site, making the compound a valuable synthon for the creation of diverse chemical libraries, but also suggesting a potential mechanism of action involving direct covalent interaction with biological targets.[5][6]

A Proposed Mechanism of Action: Covalent Targeting of Biological Nucleophiles

Given the electrophilic nature of the chloromethyl group, we propose that the primary mechanism of action of this compound involves the covalent modification of biological nucleophiles. This direct alkylation of macromolecules can lead to the inhibition of their function and subsequent cellular effects.

Potential Molecular Targets:

-

Proteins: Nucleophilic amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) are susceptible to alkylation. Covalent modification of active site residues can lead to irreversible enzyme inhibition. Potential protein targets, based on the known activities of other benzimidazoles, include:

-

Tubulin: Benzimidazole anthelmintics like albendazole function by inhibiting the polymerization of tubulin.[2] Covalent binding to cysteine residues in tubulin could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Enzymes in Metabolic Pathways: Key enzymes in microbial or cancer cell metabolism could be targeted. For instance, dihydrofolate reductase (DHFR) has been suggested as a target for some antimicrobial and anticancer benzimidazoles.[4]

-

Kinases: These enzymes play crucial roles in cellular signaling, and their dysregulation is a hallmark of cancer.[7]

-

-

DNA: The nucleophilic centers in DNA bases (e.g., the N7 of guanine) are potential sites for alkylation. Covalent DNA adducts can disrupt DNA replication and transcription, leading to cytotoxicity. Some benzimidazole derivatives have been shown to interact with DNA.[8][9]

The following diagram illustrates the proposed covalent targeting mechanism.

Caption: Proposed mechanism of covalent modification of biological targets by this compound.

Experimental Validation of the Proposed Mechanism

A multi-faceted approach is required to validate this proposed mechanism. This involves a combination of biochemical and cell-based assays.

Biochemical Assays: Probing Direct Molecular Interactions

These assays are designed to determine if this compound directly interacts with its putative molecular targets in a cell-free system.

-

Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., a kinase or DHFR), its activity can be measured in the presence and absence of the compound.[7] A decrease in enzyme activity would suggest a direct interaction.

-

DNA Binding Assays: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the interaction of the compound with DNA.[9] Thermal denaturation studies can also reveal if the compound stabilizes the DNA duplex, which is indicative of binding.[8]

-

Mass Spectrometry: This powerful technique can be used to identify covalent adducts formed between the compound and its target protein or a model nucleophile (e.g., glutathione).

Cell-Based Assays: Observing Cellular Phenotypes

Cell-based assays are crucial for understanding the biological consequences of the compound's action in a more complex, physiological system.[10][11]

-

Cell Viability and Proliferation Assays: Assays like MTT or CellTiter-Glo are used to determine the cytotoxic and cytostatic effects of the compound on cancer cell lines or microbial cultures.[7][12]

-

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[9] An accumulation of cells in a specific phase would suggest interference with cell cycle progression.

-

Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the induction of apoptosis.[12]

-

Immunofluorescence Microscopy: This technique can be used to visualize the compound's effect on subcellular structures, such as the microtubule network (if tubulin is a suspected target).

The following workflow diagram outlines the experimental approach to validate the proposed mechanism.

Caption: Experimental workflow for the validation of the proposed mechanism of action.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing cell viability.[7]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: DNA Thermal Denaturation Study

This experiment measures the change in the melting temperature (Tm) of DNA upon binding of a ligand.

Principle: The double-stranded DNA helix absorbs less UV light at 260 nm than single-stranded DNA. As the temperature is increased, the DNA denatures (melts) into single strands, leading to an increase in absorbance (hyperchromicity). A ligand that intercalates or binds to the DNA grooves will stabilize the double helix, resulting in a higher Tm.[8]

Materials:

-

Calf thymus DNA or a synthetic DNA oligomer[9]

-

Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

This compound

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Prepare a solution of DNA in the buffer to a final concentration that gives an initial absorbance of ~0.3-0.5 at 260 nm.

-

Prepare solutions of the DNA with increasing concentrations of this compound.

-

Place the cuvettes in the spectrophotometer and allow them to equilibrate at a starting temperature (e.g., 25°C).

-

Slowly increase the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature where the DNA is fully denatured (e.g., 95°C).

-

Record the absorbance at 260 nm at regular temperature intervals.

-

Plot the absorbance versus temperature to obtain the melting curves.

-

The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the transition in the melting curve. Determine the Tm for each sample.

-

An increase in the Tm in the presence of the compound indicates binding and stabilization of the DNA.

Data Presentation

Quantitative data from the experiments should be summarized in a clear and concise manner.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 21.8 |

| A549 (Lung Cancer) | 12.5 |

Table 2: Hypothetical DNA Thermal Denaturation Data

| Compound Concentration (µM) | ΔTm (°C) |

| 0 (DNA alone) | 0 |

| 10 | +2.5 |

| 25 | +5.1 |

| 50 | +8.3 |

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on the covalent modification of biological macromolecules, provides a solid foundation for further investigation. The experimental framework outlined in this guide offers a systematic approach to validate this hypothesis. Future research should focus on identifying the specific protein or DNA targets of this compound through techniques like affinity chromatography and proteomics. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial in optimizing the potency and selectivity of this promising scaffold.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nveo.org [nveo.org]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Chloro-2-(chloromethyl)-1H-benzimidazole Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Among the vast array of benzimidazole derivatives, 5-Chloro-2-(chloromethyl)-1H-benzimidazole serves as a pivotal intermediate, offering a reactive handle for the synthesis of diverse molecular entities with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent derivatization. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations to empower rational drug design. This guide delves into established synthetic routes, reaction mechanisms, detailed experimental procedures, and the characterization of these compounds, with a focus on their applications in modern drug discovery.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole ring system, an isostere of naturally occurring purines, readily interacts with a range of biological targets, leading to a broad spectrum of activities.[1][3] This includes applications as anticancer, antiviral, antifungal, and anti-inflammatory agents.[2][4] The introduction of a chlorine atom at the 5-position and a chloromethyl group at the 2-position of the benzimidazole ring enhances the lipophilicity and metabolic stability of the molecule, while the chloromethyl group provides a reactive site for facile nucleophilic substitution. This allows for the strategic introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the resulting derivatives.

Core Synthesis: Preparation of this compound

The most prevalent and efficient method for the synthesis of the this compound core is the Phillips condensation reaction. This involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

The Phillips Condensation: A Mechanistic Overview

The reaction proceeds through the condensation of 4-chloro-o-phenylenediamine with chloroacetic acid. The acidic conditions facilitate the formation of an initial amide intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon. Subsequent dehydration yields the final benzimidazole ring system.

Caption: Phillips condensation for this compound synthesis.

Detailed Experimental Protocol: Conventional Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of the core compound.

Materials:

-

4-Chloro-o-phenylenediamine

-

Chloroacetic acid

-

4N Hydrochloric acid

-

Ammonium hydroxide solution

-

Methanol

Procedure:

-

A mixture of 4-chloro-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) in 10 mL of 4N HCl is prepared in a round-bottom flask.[5]

-

The reaction mixture is refluxed for 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled solution is then carefully neutralized with an ammonium hydroxide solution until a precipitate is formed.[5]

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from methanol to yield pure this compound.[5]

Green Chemistry Approach: Microwave-Assisted Synthesis

To align with the principles of green chemistry, microwave-assisted synthesis offers a significant improvement over conventional heating methods. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[6][7]

Procedure:

-

A mixture of 4-chloro-o-phenylenediamine and chloroacetic acid in a suitable solvent (e.g., ethanol or water) is placed in a microwave-safe reaction vessel.

-

The vessel is sealed and subjected to microwave irradiation at a controlled temperature and pressure for a significantly reduced reaction time (typically 5-15 minutes).[6]

-

Work-up and purification steps are similar to the conventional method.

Derivatization Strategies: Unleashing the Potential of the Chloromethyl Group

The true utility of this compound in drug discovery lies in the reactivity of its chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and molecular fragments.

Caption: General scheme for derivatization via nucleophilic substitution.

Synthesis of Amine Derivatives

The reaction with primary or secondary amines is a common strategy to introduce nitrogen-containing moieties, which are often crucial for biological activity.

Detailed Experimental Protocol: Synthesis of (1H-Benzimidazol-2-ylmethyl)-phenyl-amine Derivatives [2]

-

To a stirred solution of this compound (1.66 g) in 20 mL of Dimethylformamide (DMF), add potassium carbonate (2.76 g).

-

After stirring for 30 minutes at room temperature, add a pinch of potassium iodide (KI) to catalyze the reaction.

-

Add the desired aromatic amine (e.g., p-nitroaniline, 2.76 g) to the reaction mixture.

-

The reaction can be carried out under conventional heating or, for a more efficient process, in a microwave reactor at a medium-low power level for 3-4 minutes.[8]

-

After cooling, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (60 mL).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Synthesis of Ether and Thioether Derivatives

The introduction of oxygen or sulfur linkages can significantly impact the compound's polarity and hydrogen bonding capabilities.

General Procedure:

-

The corresponding alcohol or thiol is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., DMF, THF).

-

This compound is then added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required, and monitored by TLC.

-

Standard aqueous work-up and purification procedures are followed to isolate the desired ether or thioether derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituent introduced at the chloromethyl position.

-

Antifungal Activity: Studies have shown that the introduction of certain aromatic amines or sulfonyl groups can lead to potent antifungal agents.[9][10] For instance, derivatives bearing a para-chlorophenyl moiety have demonstrated enhanced activity.[9]

-

Anticancer Activity: The benzimidazole core has been a scaffold for the development of numerous anticancer agents. The derivatization of the 2-chloromethyl group allows for the introduction of functionalities that can interact with specific targets in cancer cells, such as kinases or tubulin.[11]

-

Antiviral Activity: Benzimidazole derivatives have also shown promise as antiviral agents, including activity against HIV.[3] The strategic modification of the 2-position substituent is key to optimizing antiviral potency.

Characterization and Data Presentation

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess purity.

Table 1: Representative Synthetic Yields of this compound Derivatives

| Derivative Type | Nucleophile | Yield (%) | Reference |

| Amine | p-nitroaniline | ~70% | [2] |

| Amine | p-aminophenol | ~65% | [2] |

| Amine | p-aminobenzoic acid | ~68% | [2] |

| Thioether | 5-mercapto-1H-benzimidazole | Good | [5] |

Conclusion and Future Directions

This compound is a versatile and highly valuable building block in medicinal chemistry. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse libraries of benzimidazole derivatives. The future of drug discovery with this scaffold lies in the continued exploration of novel substituents at the 2-position, guided by structure-based drug design and a deeper understanding of the target biology. The application of modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, will undoubtedly accelerate the discovery of new and potent therapeutic agents based on this privileged heterocyclic system.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ace.as-pub.com [ace.as-pub.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 5-Chloro-2-(chloromethyl)-1H-benzimidazole

Executive Summary

This technical guide provides a comprehensive analysis of the spectral data for 5-Chloro-2-(chloromethyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, and understanding the precise structural characteristics of its derivatives is paramount for rational drug design and quality control.[1][2] This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for the title compound. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides field-proven insights into spectral interpretation. Each section includes detailed, self-validating experimental protocols, structured data summaries, and an expert-level analysis of the spectral features, grounded in authoritative references.

Introduction: The Significance of this compound

The benzimidazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[2] The introduction of a chloro-substituent on the benzene ring and a chloromethyl group at the 2-position creates a versatile intermediate for further chemical modification, making this compound a key building block in synthetic chemistry.[1][3] The precise placement of these halogen atoms can significantly influence the molecule's reactivity and biological interactions. Therefore, unambiguous structural confirmation through a multi-faceted spectroscopic approach is not merely a procedural step but a foundational requirement for any subsequent research and development.

Spectroscopic Characterization Workflow

The structural elucidation of a novel or synthesized compound is a systematic process. The workflow below illustrates the logical progression of techniques employed to gain a holistic understanding of the molecule's architecture, from its atomic connectivity to its functional groups and overall composition.

Caption: A typical workflow for the synthesis and structural elucidation of an organic compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for determining the proton framework of a molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).[4]

Causality in Experimental Protocol Design

The choice of solvent and instrument frequency is critical for acquiring high-quality ¹H NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for benzimidazole derivatives due to its ability to dissolve a wide range of organic compounds and its high boiling point.[5] Importantly, the acidic N-H proton of the benzimidazole ring is readily observable in DMSO-d₆, whereas it might exchange too rapidly in protic solvents like D₂O or methanol-d₄. A high-frequency NMR spectrometer (e.g., 400 MHz or higher) is employed to maximize signal dispersion, which is crucial for resolving the complex splitting patterns often seen in the aromatic region of the spectrum.[5]

Detailed Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.7 (broad s) | Broad Singlet | 1H | N-H |

| ~7.71 | Doublet (d) | 1H | H-4 |

| ~7.55 | Doublet (d) | 1H | H-7 |

| ~7.25 | Doublet of d | 1H | H-6 |

| ~4.95 | Singlet (s) | 2H | -CH₂Cl |

Note: These are predicted values based on data for similar compounds, such as 2-(Chloromethyl)-1H-benzo[d]imidazole and 5-Chloro-1H-benzo[d]imidazole.[5]

In-depth Spectral Interpretation

The predicted ¹H NMR spectrum reveals several key features:

References

literature review on 5-Chloro-2-(chloromethyl)-1H-benzimidazole

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-1H-benzimidazole: Synthesis, Applications, and Derivatives

Introduction: A Cornerstone in Medicinal Chemistry

This compound is a halogenated heterocyclic compound that has emerged as a profoundly important structural motif and versatile synthetic intermediate in the field of drug discovery and development. Its architecture, featuring a fused benzene and imidazole ring system, is a recognized "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] The true synthetic utility of this molecule, however, lies in the reactive 2-(chloromethyl) group. This functional group acts as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the strategic introduction of diverse pharmacophores and structural motifs, enabling the generation of extensive libraries of novel compounds for biological screening.[1][4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental synthesis to its application in creating potent, biologically active derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂N₂ | [6] |

| Molecular Weight | 201.06 g/mol | [6] |

| CAS Number | 20443-38-3 | [6] |

| Appearance | Solid powder | |

| Melting Point | 146-148 °C (decomposes) | |

| IUPAC Name | This compound | [6] |

Core Synthesis: The Phillips-Ladenburg Condensation

The most prevalent and reliable method for synthesizing this compound and its analogs is a variation of the Phillips-Ladenburg benzimidazole synthesis. This acid-catalyzed condensation reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In this specific case, 4-chloro-o-phenylenediamine is reacted with chloroacetic acid.

The rationale behind this choice is the direct and efficient formation of the desired benzimidazole core with the essential chloromethyl group already installed at the 2-position. The reaction is typically driven to completion by heating under reflux, which provides the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps.

Detailed Experimental Protocol: Synthesis from 4-chloro-o-phenylenediamine

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize this compound.

Reagents & Materials:

-

4-chloro-o-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-chloro-o-phenylenediamine (1 equivalent) and chloroacetic acid (1.1 equivalents).

-

Acid-Catalyzed Condensation: Add 4M HCl to the flask, sufficient to create a stirrable slurry. The acidic medium is crucial as it protonates the carbonyl group of chloroacetic acid, rendering it more electrophilic for the initial nucleophilic attack by the diamine.

-

Reflux: Heat the mixture to reflux (typically around 100-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 84:16 v/v).[7] The disappearance of the starting diamine spot and the appearance of a new, typically UV-active, product spot indicates reaction progression. The reaction is generally complete within 6-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the crude product into an organic solvent like ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: The crude product is purified by column chromatography on silica gel.[7] The column is typically eluted with a gradient of hexane and ethyl acetate to isolate the pure this compound. Fractions containing the pure product (as identified by TLC) are pooled and the solvent is evaporated to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Versatile Synthetic Hub

The strategic importance of this compound lies in its role as a key intermediate. The chlorine atom on the methyl group is a good leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles. This allows for the facile construction of diverse molecular scaffolds.[1][4] This "plug-and-play" nature is invaluable in medicinal chemistry for generating compound libraries for structure-activity relationship (SAR) studies.

General Reaction Scheme for Derivatization

The primary utility involves reacting it with nucleophiles (Nu-H), such as amines, thiols, or alcohols, typically in the presence of a base to deprotonate the nucleophile and facilitate the substitution reaction.

Caption: General scheme for nucleophilic substitution reactions.

Pharmacological Activities of Derivatives

Derivatives synthesized from this compound have demonstrated a remarkable range of biological activities. The benzimidazole core provides a rigid scaffold that can be oriented within a target's binding site, while the appended functionalities determine the specificity and potency of the interaction.

Antifungal and Agrochemical Potential

A significant body of research has focused on the antifungal properties of these derivatives. Studies have shown that novel compounds synthesized from this precursor exhibit potent activity against a range of phytopathogenic fungi.[8] For example, certain derivatives have shown inhibitory concentrations (IC₅₀) comparable to or even superior to commercial fungicides against pathogens like Colletotrichum gloeosporioides and Botrytis cinerea.[8] The structure-activity relationship data suggests that the introduction of specific substituents, such as a para-chloro atom on an appended benzene ring or a sulfonyl group, can be critical for enhancing antifungal potency.[8] This makes the parent compound a valuable starting point for developing new agrochemicals to protect crops.[4][5]

Antibacterial Activity

The benzimidazole nucleus is a well-established pharmacophore in antibacterial agents. Derivatives of this compound have been synthesized and evaluated against various bacterial strains, including clinically relevant pathogens.[4][5] Research has demonstrated that specific derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.[9] Notably, some compounds have displayed efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antibiotic resistance.[9]

Anticancer, Antiviral, and Anti-inflammatory Activities

The versatility of the benzimidazole scaffold extends to other therapeutic areas. Various derivatives have been explored for their potential as anticancer, antiviral, anti-inflammatory, and anthelmintic agents.[2][10][11] For instance, the core structure is found in compounds that act as proton pump inhibitors (anti-ulcer) and anthelmintics.[2] The ability to easily modify the 2-position substituent allows for the fine-tuning of activity towards specific enzymes or receptors implicated in these diseases.

Table 2: Examples of Bioactive Derivatives

| Derivative Class | Nucleophile Used | Target Activity | Reference |

| N-Arylmethyl Benzimidazoles | Aromatic amines | Antifungal, Antibacterial | [1][4] |

| Thioether Benzimidazoles | Thiols / Mercaptans | Antifungal, Anticancer | [1][12] |

| Triazino-indole Benzimidazoles | Triazino-indole-thiols | General Antimicrobial | [1] |

| Sulfonyl Benzimidazoles | Sulfonamides | Potent Antifungal | [8] |

| Piperazine Benzimidazoles | Substituted piperazines | Antifungal | [13] |

Characterization and Analytical Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound and its subsequent derivatives. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. ¹H NMR confirms the presence and connectivity of protons, such as those on the benzimidazole ring and the key chloromethyl group singlet. ¹³C NMR provides information on the carbon skeleton.[1][14]

-

Infrared (IR) Spectroscopy: FT-IR is used to identify characteristic functional groups. Key peaks would include N-H stretching for the imidazole ring and C-Cl stretching for the chloromethyl group.[4][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[8]

-

Chromatography (TLC & HPLC): As mentioned in the synthesis, TLC is indispensable for monitoring reaction progress.[7] High-Performance Liquid Chromatography (HPLC) is a quantitative method used to determine the purity of the final compound.[15]

-

X-Ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed to determine the precise three-dimensional arrangement of atoms in the molecule.[14]

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its straightforward synthesis and, most importantly, the reactive handle provided by the chloromethyl group, establish it as a cornerstone intermediate for the development of novel therapeutic and agrochemical agents. The demonstrated breadth of biological activity among its derivatives—spanning antifungal, antibacterial, and anticancer applications—confirms the privileged nature of the benzimidazole scaffold.

Future research will likely continue to leverage this versatile building block to explore new chemical space. The focus will be on designing and synthesizing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles to address the ongoing challenges of drug resistance and the need for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. 5-Chloro-2-chloromethyl-1H-benzoimidazole | 20443-38-3 [chemicalbook.com]

- 7. 5-Chloro-2-chloromethyl-1H-benzoimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isca.me [isca.me]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Chloro-2-(trichloromethyl)-1H-benzimidazole | SIELC Technologies [sielc.com]

The Strategic Intermediate: A Technical Guide to 5-Chloro-2-(chloromethyl)-1H-benzimidazole

Introduction: The Benzimidazole Core and the Rise of a Versatile Building Block

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antihistaminic, antifungal, anticancer, and antiviral activities. Within the vast family of benzimidazole derivatives, 5-Chloro-2-(chloromethyl)-1H-benzimidazole has emerged as a particularly strategic and versatile intermediate. The presence of a reactive chloromethyl group at the 2-position provides a convenient handle for synthetic chemists to introduce a variety of functional groups, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery: The Legacy of the Phillips Condensation

The story of this compound is intrinsically linked to the broader history of benzimidazole synthesis. The foundational work in this area was laid by M.A. Phillips in 1928, who systematically investigated the condensation of o-phenylenediamines with carboxylic acids in the presence of a mineral acid, a reaction now famously known as the Phillips condensation[1][2]. This method provided a robust and straightforward route to a wide range of 2-substituted benzimidazoles.

While the first synthesis of a benzimidazole derivative dates back to 1872 by Hoebrecker, it was the Phillips method that established a general and practical approach for the synthesis of this important class of heterocycles[3][4]. The synthesis of 2-chloromethyl-substituted benzimidazoles, including the 5-chloro derivative, is a direct extension of this classical reaction, utilizing chloroacetic acid as the carboxylic acid component. A subsequent notable contribution was made by Bloom and Day in 1939, who further refined the methodology for preparing 2-chloromethyl benzimidazoles[2].

The initial impetus for the synthesis of compounds like this compound was likely driven by the desire to create analogues of biologically active molecules and to explore the impact of halogen substitution on the physicochemical and pharmacological properties of the benzimidazole core. The chloro substituent at the 5-position can significantly influence factors such as lipophilicity and metabolic stability, making this a key position for modification in drug design.

Chemical Properties and Characterization

This compound is a stable crystalline solid at room temperature. The key to its utility lies in the reactivity of the benzylic chloride, which is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂N₂ | [5] |

| Molecular Weight | 201.05 g/mol | [5] |

| CAS Number | 20443-38-3 | [5] |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | 163-167 °C | N/A |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~12.7 (br s, 1H, NH), 7.6-7.2 (m, 3H, Ar-H), 4.9 (s, 2H, CH₂Cl). The broad singlet around 12.7 ppm is characteristic of the N-H proton of the benzimidazole ring. The aromatic protons typically appear as a complex multiplet, and the sharp singlet around 4.9 ppm is indicative of the chloromethyl protons.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ ~151 (C=N), ~142, ~137 (Ar-C), ~125 (Ar-C), ~122, ~118, ~115 (Ar-CH), ~42 (CH₂Cl). The signal for the C2 carbon of the imidazole ring is typically found around 151 ppm.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (C=N stretch), ~1450 (Ar C=C stretch), ~750 (C-Cl stretch). The broad N-H stretch is a key feature, along with the characteristic aromatic and C=N vibrations.

-

Mass Spectrometry (EI): m/z (%) ~200/202 (M⁺, isotopic pattern for 2 Cl), ~165 (M⁺ - Cl), ~130 (M⁺ - CH₂Cl). The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

Synthetic Methodologies: From Classic Reactions to Modern Refinements

The primary and most historically significant method for the synthesis of this compound is the Phillips condensation.

The Phillips Condensation: A Step-by-Step Protocol

This reaction involves the cyclocondensation of 4-chloro-o-phenylenediamine with chloroacetic acid in the presence of a strong mineral acid, typically hydrochloric acid.

Reaction Scheme:

References

- 1. CCCXVII.—The formation of 2-substituted benziminazoles (1928) | Montague Alexandra Phillips | 312 Citations [scispace.com]

- 2. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 3. scirp.org [scirp.org]

- 4. 5-chloro-2-(trichloromethyl)-1H-benzimidazole | C8H4Cl4N2 | CID 77134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-chloromethyl-1H-benzoimidazole | 20443-38-3 [chemicalbook.com]

The Strategic Derivatization of 5-Chloro-2-(chloromethyl)-1H-benzimidazole: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, prized for its structural similarity to endogenous purines and its consequent ability to interact with a wide array of biological targets. Among the myriad of benzimidazole-based synthons, 5-Chloro-2-(chloromethyl)-1H-benzimidazole emerges as a particularly strategic starting material. Its reactive chloromethyl group at the 2-position serves as a versatile handle for facile derivatization, enabling the exploration of vast chemical space and the generation of novel therapeutic candidates. This technical guide provides a comprehensive overview of the potential therapeutic targets amenable to modulation by derivatives of this compound. We will delve into the mechanistic basis of action across key therapeutic areas, including oncology, infectious diseases, and parasitology, supported by detailed experimental protocols and logical frameworks for drug discovery.

Introduction: The Benzimidazole Core and the Strategic Advantage of this compound

The benzimidazole heterocycle, an bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery. Its structural resemblance to purine nucleotides allows it to function as a bioisostere, interacting with a multitude of enzymes and receptors.[1][2] The inherent versatility of the benzimidazole core has led to the development of a diverse range of approved drugs with activities spanning anthelmintic, antiulcer, antihistaminic, and anticancer applications.

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[3][4] The presence of a chlorine atom at the 5-position can influence the electronic properties and lipophilicity of the molecule, potentially enhancing membrane permeability and target engagement. More significantly, the chloromethyl group at the 2-position is a reactive electrophile, readily undergoing nucleophilic substitution reactions. This allows for the strategic introduction of a wide variety of functional groups, leading to the creation of extensive compound libraries for screening against diverse therapeutic targets.[5][6]

This guide will explore the major therapeutic avenues that can be pursued through the derivatization of this versatile scaffold, focusing on the key molecular targets that have been validated for benzimidazole-based compounds.

Anticancer Therapeutic Targets

The development of benzimidazole derivatives as anticancer agents has been a highly fruitful area of research.[2][7][8] Derivatives of this compound can be designed to target several key pathways involved in cancer cell proliferation, survival, and metastasis.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

One of the most well-established anticancer mechanisms for benzimidazole derivatives is the inhibition of tubulin polymerization.[9][10][11] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[12][13] This mode of action is distinct from that of other microtubule-targeting agents like the taxanes (which stabilize microtubules) and the vinca alkaloids (which induce microtubule depolymerization).

Logical Workflow for Developing Tubulin Polymerization Inhibitors:

References

- 1. Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-chloromethyl-1H-benzoimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nveo.org [nveo.org]

- 8. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Leveraging 5-Chloro-2-(chloromethyl)-1H-benzimidazole in Modern Medicinal Chemistry

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Among its many derivatives, 5-Chloro-2-(chloromethyl)-1H-benzimidazole stands out as a highly versatile and reactive starting material. Its utility stems from two primary reactive sites: the electrophilic chloromethyl group at the C2 position and the nucleophilic N-H of the imidazole ring. This combination allows for the facile introduction of diverse functionalities, enabling the systematic exploration of chemical space to optimize biological activity. This guide provides an in-depth exploration of this scaffold's properties, reactivity, and application, complete with detailed protocols for the synthesis of high-value derivatives targeting critical therapeutic areas such as oncology, infectious diseases, and virology.

Core Concepts: Physicochemical Properties and Reactivity

Understanding the inherent chemical nature of this compound is fundamental to its effective use in drug design and synthesis. The strategic placement of the chloro substituents on both the benzene ring and the C2-methyl group dictates its reactivity profile.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂ | [3] |

| Molecular Weight | 166.61 g/mol | [3] |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | 153-155 °C | [4] |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols | [4] |

| CAS Number | 4857-06-1 | [5] |

The Logic of Reactivity

The primary value of this scaffold lies in the high reactivity of the C2-chloromethyl group. This group acts as a potent electrophile, readily undergoing Sₙ2 (nucleophilic substitution) reactions with a wide array of nucleophiles. This allows for the direct and efficient attachment of various side chains, which is a cornerstone of structure-activity relationship (SAR) studies.[4][6] The chlorine atom on the benzene ring (at the C5 position) enhances the overall lipophilicity and can participate in halogen bonding, potentially improving target engagement.[7]

Caption: Reactivity map of this compound.

Foundational Synthesis: Preparation of the Core Scaffold

The most common and reliable method for synthesizing the title compound is the Phillips condensation reaction, which involves the cyclization of an o-phenylenediamine derivative with an appropriate acid.[8]

Protocol 2.1: Synthesis of this compound

This protocol details the condensation of 4-chloro-o-phenylenediamine with chloroacetic acid.

Materials:

-

4-chloro-o-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric Acid (HCl)

-

Ammonium hydroxide (aq.) or Sodium hydroxide (aq.)

-

Ethanol or Benzene:Hexane for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq).

-

Acidic Condensation: Add 4M HCl to the flask until the mixture is fully submerged and stirrable.

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to ~5 °C.[4]

-

Precipitation: Carefully neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide or dilute NaOH solution until the pH is ~7-8. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product thoroughly with cold deionized water to remove any residual salts.[4]

-

Purification: Dry the product and recrystallize from a suitable solvent system (e.g., ethanol or benzene:hexane) to yield pure this compound.[4]

Caption: Workflow for the synthesis of the core benzimidazole scaffold.

Applications in Drug Discovery: Therapeutic Targets & Protocols

The true power of this scaffold is realized in its derivatization to target specific biological pathways. Below are protocols for synthesizing derivatives aimed at major therapeutic areas.

Anticancer Agents: Targeting Protein Kinases

The benzimidazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[9] Its structure can mimic the adenine region of ATP, allowing derivatives to act as competitive inhibitors in the kinase hinge region.[10] Derivatives of this compound have been explored as inhibitors of kinases like BRAF, EGFR, and VEGFR-2.[11][12]

Protocol 3.1.1: Synthesis of a 2-((Aryl-amino)methyl) Benzimidazole Derivative

This protocol describes a general nucleophilic substitution reaction with an aromatic amine, a common strategy for building kinase inhibitors.[4]

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq) or Triethylamine (Et₃N)

-

Potassium Iodide (KI) (catalytic amount, optional)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc) & Brine solution

Procedure:

-

Reaction Setup: To a stirred solution of this compound in anhydrous DMF, add K₂CO₃ and a catalytic amount of KI.

-

Nucleophile Addition: Add the substituted aniline to the mixture.

-

Heating: Heat the reaction to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate often forms.

-

Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers (or the collected solid dissolved in EtOAc) and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the target compound.

| Characterization Data (Hypothetical Product) | Expected Values |

| ¹H NMR (DMSO-d₆, ppm) | δ 12.5 (s, 1H, N-H), 7.1-7.8 (m, Ar-H), 5.5 (t, 1H, NH-CH₂), 4.6 (d, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 155 (C=N), 110-145 (Ar-C), 45 (CH₂) |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight |

Antiviral Agents

Benzimidazole derivatives, particularly ribonucleosides, have shown significant antiviral activity, most notably against human cytomegalovirus (HCMV).[13][14] The core scaffold can be modified to mimic nucleosides or to inhibit viral enzymes.

Protocol 3.2.1: Synthesis of a 2-((Thio)methyl) Benzimidazole Derivative

This protocol uses a thiol nucleophile, a common strategy for creating derivatives with diverse biological activities, including antiviral and antifungal properties.[15]

Materials:

-

This compound (1.0 eq)

-

Heterocyclic Thiol (e.g., Pyrimidine-2-thione) (1.0 eq)

-

Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH)

-

Anhydrous Methanol or Ethanol

Procedure:

-

Nucleophile Activation: In a round-bottom flask, dissolve the heterocyclic thiol in anhydrous methanol. Add sodium methoxide (1.0 eq) and stir for 15 minutes at room temperature to form the thiolate salt.

-

Substrate Addition: Add a solution of this compound in methanol to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gentle reflux for 4-8 hours until TLC indicates completion.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and collect the resulting precipitate by filtration.

-

Purification: Wash the solid with water and a small amount of cold ethanol, then dry. Recrystallization or column chromatography may be necessary for higher purity.

Caption: Key synthetic routes from the core scaffold to bioactive molecules.

Safety, Handling, and Disposal

As a reactive alkylating agent, this compound and its precursors must be handled with appropriate care.[16][17]

Hazard Identification

| Hazard Class | GHS Code(s) | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[18] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[18] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[18] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[18] |

| Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects.[19] |

Protocol 4.2: Safe Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure an eyewash station and safety shower are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and decontaminated before reuse.[20]

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for hazardous waste disposal. Do not flush into drains.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]